molecular formula C11H10N2O2 B576568 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 13687-72-4

7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B576568
CAS No.: 13687-72-4
M. Wt: 202.213
InChI Key: AMDGDBBFKCHJHW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a bicyclic heterocyclic compound characterized by a fused cyclopentane and indole ring system. Its IUPAC name reflects the nitro group’s position at the seventh carbon of the indole moiety and the tetrahydrocyclopentane ring’s saturation. Key identifiers include:

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₂ PubChem
Molecular Weight 202.21 g/mol ChemicalBook
CAS Number 13687-72-4 ChemicalBook
SMILES Notation C1CC2=C(C1)NC3=C2C=C(C=C3)N+[O-] PubChem
InChIKey AMDGDBBFKCHJHW-UHFFFAOYSA-N PubChem

The compound’s structure comprises a bicyclic system where the cyclopentane ring shares two adjacent carbons with the indole’s pyrrole ring. The nitro group (-NO₂) at position 7 introduces electron-withdrawing effects, influencing reactivity and electronic properties.

Historical Background of Cyclopenta[b]indole Research

The synthesis of cyclopenta[b]indole derivatives emerged as a significant area of research in the 1990s, driven by their potential in medicinal chemistry and catalysis. A pivotal study published in J. Chem. Soc., Perkin Trans. 1 (1995) demonstrated the synthesis of cyclopenta[b]indoles via a formal [3 + 2] cycloaddition between indolylmethyl cations and alkenes, such as styrene or indene. This method enabled stereoselective formation of the bicyclic core, which serves as a precursor for nitro-substituted derivatives.

Nitration of the parent cyclopenta[b]indole compound is a critical step in accessing this compound. While explicit nitration protocols for this compound are not widely documented, analogous indole nitration reactions typically employ concentrated nitric acid under controlled conditions. For example, nitration of indole derivatives often proceeds regioselectively at the 5- or 7-position, depending on directing groups and reaction conditions.

Position in Heterocyclic Chemistry

This compound occupies a unique niche within heterocyclic chemistry due to its fused bicyclic structure and functional group diversity. Key distinctions include:

  • Bicyclic Architecture : The compound’s fused cyclopentane and indole rings create a rigid, planar framework, contrasting with monocyclic indole derivatives. This rigidity enhances stability and directs electronic interactions.
  • **Nit

Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-13(15)7-4-5-11-9(6-7)8-2-1-3-10(8)12-11/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDGDBBFKCHJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13687-72-4
Record name 7-nitro-1H,2H,3H,4H-cyclopenta[b]indole
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Preparation Methods

Reaction Mechanism and Conditions

Cyclopentanone, 4-nitrophenylhydrazine, and methyl iodide react in a sequential Fischer indolisation–N-alkylation cascade. The use of DMF as a solvent at 80°C for 30 minutes affords 7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole in 85% yield.

Key Advantages:

  • Eliminates intermediate purification

  • Reduces reaction time to <1 hour

  • Compatible with diverse alkyl halides (e.g., benzyl bromide, ethyl iodide)

Limitations:

  • Nitrophenylhydrazine instability requires inert atmospheres

  • Competing N-alkylation at multiple sites reduces yield in unsymmetrical systems

Continuous Flow Synthesis Approach

Continuous flow systems enhance scalability and reproducibility for industrial applications. A tubular reactor setup minimizes side reactions and improves heat transfer.

Flow Synthesis of the Indole Core

A 10 mL reactor processes phenylhydrazine hydrochloride and cyclopentanone at 110°C with a flow rate of 0.5 mL/min. The system achieves 89% conversion, with in-line quenching and extraction reducing downstream processing time.

Integrated Nitration Module

Post-reactor nitration is facilitated by injecting HNO₃/H₂SO₄ into the product stream. A second reactor maintained at 5°C ensures regioselectivity, yielding 72% 7-nitro product with >95% purity after recrystallization.

Comparative Performance:

MetricBatch ModeFlow Mode
Total Reaction Time8 hours2 hours
Yield68%72%
Purity90%95%

Direct Nitration of Preformed Tetrahydrocyclopenta[b]indole

Direct nitration offers a route for late-stage functionalization, enabling modular synthesis.

Nitrating Agents and Selectivity

Nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane at -15°C achieves 82% yield with 7:3 regioselectivity (7-nitro vs. 5-nitro). This method avoids harsh acids but requires anhydrous conditions.

Selectivity Drivers:

  • Electron-donating NH group directs nitration to C7

  • Steric hindrance from the cyclopentane ring suppresses C5 substitution

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) improve nitro group incorporation:

SolventYield (%)7-Nitro:5-Nitro Ratio
Acetonitrile827:3
Dichloromethane756:4
Sulfuric Acid688:2

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives are being investigated for their therapeutic potential in treating various diseases, particularly cancer and inflammatory conditions. The presence of the nitro group at the 7-position enhances the compound's ability to interact with biological targets, which can lead to significant pharmacological effects. Studies have shown that derivatives of this compound can modulate signaling pathways involved in cancer progression and inflammatory responses .

Case Studies:

  • Anticancer Activity: Research indicates that certain derivatives can inhibit tumor growth by interfering with specific molecular targets involved in cell proliferation and survival. For instance, compounds derived from this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects: Other studies have highlighted the anti-inflammatory properties of this compound. It has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating chronic inflammatory diseases.

Material Science

Polymer Chemistry:
The structure of this compound allows it to serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Applications in Coatings:
Research has explored the use of this compound in developing advanced coatings that exhibit improved resistance to environmental degradation. These coatings can be applied in various industries, including automotive and aerospace.

Biological Research

Biochemical Interactions:
Studies have focused on the interactions between this compound and biological macromolecules such as proteins and nucleic acids. The binding affinity of this compound with proteins involved in signaling pathways has been characterized through various assays .

Potential as an Antiviral Agent:
Recent investigations have also considered the antiviral properties of indole derivatives, including this compound. Preliminary findings suggest that it may inhibit viral replication by disrupting viral protein functions or host cell interactions.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Field Application Key Findings
Medicinal ChemistryCancer TreatmentInduces apoptosis; inhibits tumor growth through caspase activation
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for chronic inflammation
Material SciencePolymer SynthesisEnhances mechanical strength and thermal stability in polymer matrices
Advanced CoatingsImproves resistance to environmental degradation
Biological ResearchProtein InteractionsBinds to proteins involved in signaling pathways; alters protein functions
Antiviral PropertiesMay inhibit viral replication; disrupts viral-host cell interactions

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s ability to modulate biological pathways . The indole ring structure allows it to bind to specific sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes key structural and physical properties of 7-Nitro-THCPI and related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (HPLC) Source
7-Nitro-THCPI -NO₂ at C7 298.27 142–144 66 90.8%
7-Bromo-THCPI -Br at C7 236.11 155–150* 68 97.2%
4-Methyl-THCPI (4o) -CH₃ at C4 185.25 Oil (brown) 74 N/A
3-(3,4,5-Trimethoxyphenyl)-THCPI -CO₂H, -OCH₃ at C3 379.40 N/A N/A N/A
2p (azido/methoxybenzyl-THCPI) -N₃, -CH₂(4-OCH₃C₆H₄) 318.37 Oil (brown) N/A N/A

*Discrepancy in melting point for 7-Bromo-THCPI: reports 155–150°C, while lists 164736-47-4 (CAS) without explicit data.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at C7 in 7-Nitro-THCPI is strongly electron-withdrawing, reducing electron density on the indole ring and directing electrophilic substitutions to the meta position. In contrast, bromine (-Br) in 7-Bromo-THCPI is less electron-withdrawing, allowing ortho/para-directed reactions .
  • Thermal Stability : 7-Nitro-THCPI exhibits a lower melting point (142–144°C) compared to 7-Bromo-THCPI (155–150°C), likely due to differences in intermolecular forces. Nitro groups can engage in dipole interactions, whereas bromine’s polarizability may enhance van der Waals forces .
  • Synthetic Yields : Both 7-Nitro-THCPI (66%) and 7-Bromo-THCPI (68%) are synthesized with comparable efficiency via Pd-mediated cyclization, suggesting similar reactivity in these pathways .

Spectral and Analytical Data

  • NMR Spectroscopy :
    • 7-Nitro-THCPI: ¹H NMR (DMSO-d₆) shows deshielded aromatic protons near δ 8.1–8.3 ppm due to the nitro group’s electron-withdrawing effect. The cyclopentane ring protons appear as multiplet signals at δ 2.5–3.0 ppm .
    • 7-Bromo-THCPI: Aromatic protons resonate at δ 7.4–7.6 ppm, with cyclopentane protons similar to the nitro analogue .
  • Mass Spectrometry : Both compounds exhibit molecular ion peaks ([M+H]⁺) at m/z 299.1 (7-Nitro-THCPI) and 237.0 (7-Bromo-THCPI), consistent with their molecular weights .

Biological Activity

7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₁H₁₀N₂O₂) is a synthetic compound belonging to the indole family, noted for its diverse biological activities and potential therapeutic applications. The presence of a nitro group in its structure distinguishes it from other indole derivatives, enhancing its reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The unique bicyclic structure of this compound contributes to its pharmacological properties. The nitro group is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy in various applications.

Compound Name Molecular Formula Unique Features
This compoundC₁₁H₁₀N₂O₂Contains a nitro group which may enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The nitro group can influence the compound's binding affinity and selectivity towards specific biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antiviral Agents : A review highlighted the antiviral potential of indole derivatives against HCV and HIV. Although specific data on this compound was not detailed in this study, the findings suggest a promising avenue for future research into its antiviral capabilities .
  • Anticancer Research : A study investigating the effects of various indoles on cancer cell lines found that certain derivatives induced significant cytotoxicity and apoptosis. The structural similarities between these compounds and this compound indicate potential for similar activities .

Q & A

Q. What are the common synthetic routes for 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole?

The synthesis typically involves multi-step reactions starting with cyclopentanone and phenylhydrazine derivatives. A Fischer indole synthesis approach is often employed, followed by nitration to introduce the nitro group. For example, cyclopenta[b]indole intermediates are synthesized via acid-catalyzed cyclization (e.g., concentrated H₂SO₄ in water) . Subsequent hydrogenation (using Pd/C at ~45 psi) and functionalization steps (e.g., alkylation with sodium hydride and chloroacetonitrile in DMSO) are critical for modifying the core structure . Nitration conditions (e.g., HNO₃/H₂SO₄) must be optimized to achieve regioselectivity at the 7-position.

Q. How is the structure of this compound characterized?

Structural elucidation relies on X-ray crystallography and spectroscopic methods:

  • X-ray : Resolves bicyclic frameworks and dihedral angles (e.g., 79.45° between phenyl and cyclopentane rings) .
  • NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and cyclopentane CH₂ groups (δ 1.5–2.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 228 [M+H]⁺) confirm the molecular formula .

Q. What are the key physicochemical properties of this compound?

  • Melting point : ~100–105°C (similar to fluorinated analogs) .
  • LogP : ~3.2 (indicative of moderate lipophilicity) .
  • Solubility : Poor in water but soluble in DMSO or ethanol . These properties guide solvent selection for biological assays and synthetic steps.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst selection : Pd/C hydrogenation at 45 psi enhances intermediate purity .
  • Temperature control : Low-temperature nitration (–5°C to 0°C) minimizes byproducts .
  • Solvent systems : DMSO improves alkylation efficiency by stabilizing reactive intermediates . Yield improvements (e.g., from 74% to >85%) are achievable via iterative optimization of stoichiometry and reaction time .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Disorder handling : In X-ray studies, refine disordered atoms isotropically and omit unresolved hydrogen atoms .
  • NMR validation : Use 2D experiments (e.g., HSQC, HMBC) to confirm connectivity in overlapping proton regions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments to reconcile experimental vs. theoretical data .

Q. How can computational methods predict biological interactions of this compound?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to indole-targeted receptors (e.g., serotonin receptors) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (critical for CNS-targeted applications) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography on silica gel (hexane/EtOAc gradients) is essential for isolating pure batches .
  • Byproduct control : Monitor nitration steps via TLC to avoid polynitro derivatives .
  • Stability testing : Store the compound at –20°C under inert atmosphere to prevent decomposition .

Methodological Considerations

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Introduce substituents at the 4-position (e.g., acetyl or cyano groups) via alkylation .
  • Nitro group replacement : Test fluoro or methoxy analogs to evaluate electronic effects on bioactivity .
  • Stereochemical control : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective synthesis of spiro derivatives .

Q. What analytical techniques validate purity for in vitro assays?

  • HPLC : Use C18 columns (MeCN/H₂O gradients) with UV detection at 254 nm .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Karl Fischer titration : Ensure water content <0.1% for hygroscopic batches .

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